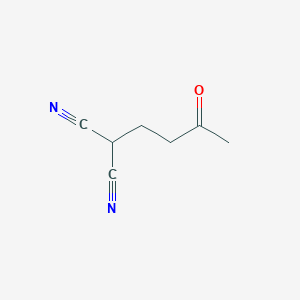
(3-Oxobutyl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Oxobutyl)propanedinitrile (CAS: 136634-48-5) is a nitrile-containing organic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . Its structure comprises a propanedinitrile moiety (-C(CN)₂) attached to a 3-oxobutyl chain (CH₂CH₂COCH₃). The ketone group at the third carbon of the butyl chain introduces polarity, while the two nitrile groups contribute to its electron-withdrawing character, influencing reactivity and solubility. This compound is primarily utilized as an intermediate in organic synthesis, though its specific applications remain less documented compared to structurally related derivatives.
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (3-Oxobutyl)propanedinitrile, and how can reaction conditions be optimized to enhance yield?
Answer: The synthesis of this compound typically involves condensation or esterification reactions. For example, Steglich esterification—using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts—has been effective for analogous 3-oxobutyl derivatives like Melolure . Optimization includes:
- Temperature control : Maintaining 0–5°C during condensation to suppress side reactions .
- Solvent selection : Ethanol or dichloromethane for polar aprotic conditions.
- Catalyst loading : Adjusting DMAP stoichiometry (0.1–1.0 eq) to balance reaction rate and purity.
Validation via NMR (1H, 13C) and HPLC (>98% purity) is critical. Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product .
Q. How can the thermal stability and decomposition profile of this compound be characterized under varying environmental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Conducted under nitrogen/oxygen at 10°C/min heating rates to determine decomposition onset (>150°C for similar nitriles) .
- Differential scanning calorimetry (DSC) : Identifies exothermic events (e.g., cyclization) and melting points.
- Accelerated stability studies : Storage at 40–60°C for 4–8 weeks, monitored via HPLC, reveals moisture sensitivity. Anhydrous conditions (molecular sieves) are recommended .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Answer:
- HRMS : Confirms molecular formula (e.g., [M+H]+ ion).
- NMR : 1H NMR in CDCl3 resolves methylene protons (δ 2.5–3.0 ppm), while 13C NMR identifies nitrile (115–120 ppm) and ketone (205–210 ppm) carbons .
- IR : Peaks at 2250 cm−1 (C≡N) and 1700 cm−1 (C=O) validate functional groups .
- X-ray crystallography : Provides definitive stereochemistry if single crystals are obtained .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals (FMOs). The propanedinitrile group’s electron-withdrawing nature lowers LUMO energy, favoring [2+2] cycloadditions. Molecular dynamics simulations in solvents (e.g., DMF vs. ethanol) predict solvent polarity effects on transition states. Experimental validation via UV-Vis (λmax shifts) and kinetic studies reconciles computational data .
Q. What strategies resolve contradictions in reported reaction outcomes across different solvent systems?
Answer: Discrepancies arise from solvent-dependent mechanisms:
- Solvent polarity index (ET30) : Aprotic solvents (DMF) stabilize zwitterionic intermediates, while protic solvents (ethanol) favor keto-enol tautomerism .
- Deuterated solvents : In-situ NMR in DMSO-d6 tracks intermediate formation.
- Inert atmospheres : Eliminate oxidative side reactions (e.g., azide formation) .
Q. How does the steric/electronic configuration influence bioactivity in enzyme inhibition assays?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to kinase active sites, with the 3-oxobutyl chain enabling adaptive interactions.
- Michael acceptor activity : The propanedinitrile group covalently binds cysteine residues, validated via IC50 assays under varied pH (6.5–8.0) .
- Pharmacophore comparison : Analogues like Tyrphostin AG-17 highlight the necessity of nitrile and ketone moieties for inhibition .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of this compound?
Answer: Divergent results may stem from:
- pH variability : Hydrolysis accelerates under alkaline conditions (pH > 10).
- Analytical methods : LC-MS detects trace degradation products missed by TLC.
- Replication : Conduct hydrolysis studies in buffered solutions (pH 7.4, 37°C) with HPLC-MS monitoring over 24–72 hours. Compare with structurally stable analogues (e.g., tert-butyl derivatives) .
相似化合物的比较
Comparison with Structurally Similar Propanedinitrile Derivatives
Propanedinitrile derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of (3-oxobutyl)propanedinitrile with key analogs:
Structural and Electronic Features
Key Observations :
- Aromatic vs. Aliphatic Substituents: Derivatives with aromatic rings (e.g., 2-chlorobenzylidenemalononitrile) exhibit π-conjugation, enhancing stability and optical properties, whereas aliphatic chains (e.g., 3-oxobutyl) increase flexibility .
- Electron-Withdrawing Groups : Fluorine and chlorine atoms in phenyl-substituted analogs amplify electrophilicity, directing reactivity toward nucleophilic aromatic substitution .
Physicochemical Properties
Key Observations :
- Polar Substituents: Hydroxyl (-OH) and nitro (-NO₂) groups significantly increase solubility in polar solvents .
- Alkyl Chains : The 3-oxobutyl chain in the target compound balances polarity and hydrophobicity, enabling miscibility in both aqueous and organic phases .
Key Observations :
- Material Science : Conjugated systems (e.g., Foron Blue SR) are exploited in photophysical applications, leveraging nitriles’ electron-accepting capacity .
属性
CAS 编号 |
136634-48-5 |
|---|---|
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC 名称 |
2-(3-oxobutyl)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7(4-8)5-9/h7H,2-3H2,1H3 |
InChI 键 |
QVKCWJSACKDYLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C#N)C#N |
规范 SMILES |
CC(=O)CCC(C#N)C#N |
同义词 |
Propanedinitrile, (3-oxobutyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















